Cas no 941867-42-1 (7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine)

7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 7-Chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
- 2-Benzothiazolamine, 7-chloro-4-methyl-N-(3-pyridinylmethyl)-
- 7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine
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- MDL: MFCD09743215
- Inchi: 1S/C14H12ClN3S/c1-9-4-5-11(15)13-12(9)18-14(19-13)17-8-10-3-2-6-16-7-10/h2-7H,8H2,1H3,(H,17,18)
- InChI Key: RYENHHAMSPORRT-UHFFFAOYSA-N
- SMILES: S1C2=C(Cl)C=CC(C)=C2N=C1NCC1=CC=CN=C1
7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00772477-1g |
7-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
941867-42-1 | 95% | 1g |
¥5680.0 | 2024-04-17 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB2146-0380-500mg |
7-chloro-4-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
941867-42-1 | 95%+ | 500mg |
¥3241.00 | 2023-09-15 | |
Enamine | EN300-238423-10.0g |
7-chloro-4-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine |
941867-42-1 | 95% | 10.0g |
$3131.0 | 2024-06-19 | |
Life Chemicals | F2146-0380-2.5g |
7-chloro-4-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine |
941867-42-1 | 95%+ | 2.5g |
$1402.0 | 2023-09-06 | |
Life Chemicals | F2146-0380-5g |
7-chloro-4-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine |
941867-42-1 | 95%+ | 5g |
$2103.0 | 2023-09-06 | |
Enamine | EN300-238423-10g |
7-chloro-4-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine |
941867-42-1 | 10g |
$3131.0 | 2023-09-15 | ||
A2B Chem LLC | AV81337-100mg |
7-Chloro-4-methyl-n-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
941867-42-1 | 95%+ | 100mg |
$577.00 | 2023-12-29 | |
A2B Chem LLC | AV81337-5g |
7-Chloro-4-methyl-n-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
941867-42-1 | 95% | 5g |
$2306.00 | 2024-07-18 | |
A2B Chem LLC | AV81337-1mg |
7-Chloro-4-methyl-n-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
941867-42-1 | 95%+ | 1mg |
$204.00 | 2023-12-29 | |
A2B Chem LLC | AV81337-500mg |
7-Chloro-4-methyl-n-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine |
941867-42-1 | 95%+ | 500mg |
$1043.00 | 2023-12-29 |
7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine Related Literature
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on 7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine
Professional Introduction to 7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine (CAS No. 941867-42-1)
7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine, identified by its CAS number 941867-42-1, is a compound of significant interest in the field of pharmaceutical chemistry. This heterocyclic molecule, featuring a benzothiazole core, has garnered attention due to its potential applications in medicinal chemistry and drug development. The structural attributes of this compound, including its 7-chloro and 4-methyl substituents, as well as the presence of a pyridin-3-ylmethyl side chain, contribute to its unique chemical properties and biological activity.
The benzothiazole scaffold is a prominent motif in pharmaceutical research, known for its versatility in interacting with biological targets. The benzothiazole ring system is capable of engaging with various enzymes and receptors, making it a valuable building block for the design of bioactive molecules. In particular, the 7-chloro substitution enhances the electrophilicity of the ring, facilitating further functionalization and interaction with biological systems. The 4-methyl group introduces steric and electronic effects that can modulate the compound's binding affinity and selectivity.
The incorporation of a pyridin-3-ylmethyl moiety into the structure adds another layer of complexity and functionality. Pyridine derivatives are widely recognized for their role in drug design due to their ability to form hydrogen bonds and coordinate with metal ions. The pyridin-3-ylmethyl group can serve as a linker or anchor point for further chemical modifications, enabling the synthesis of more intricate molecular architectures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting various diseases. The compound 7-chloro-4-methyl-N-(pyridin-3-yl)methyl-1,3-benzothiazol-2-amine has been investigated for its potential pharmacological properties. Preliminary studies suggest that this molecule may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. The benzothiazole core, combined with the electron-withdrawing effects of the 7-chloro substituent, could enhance its binding affinity to target proteins.
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